molecular formula C18H20Cl2N4O2 B3727649 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone)

5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone)

Cat. No. B3727649
M. Wt: 395.3 g/mol
InChI Key: RYIZKVFEQNDYQA-XHQRYOPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone), also known as CHEM, is a chemical compound used in scientific research. It is a derivative of salicylaldehyde and has been found to have various applications in the field of chemistry and pharmacology.

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) is not fully understood. However, it has been suggested that 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) may act as a DNA intercalator, meaning that it can insert itself between the base pairs of DNA. This can lead to changes in the DNA structure, which can affect gene expression and cell function.
Biochemical and Physiological Effects
Studies have shown that 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) can induce apoptosis (programmed cell death) in cancer cells. This is thought to be due to its ability to intercalate with DNA, leading to DNA damage and cell death. Additionally, 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) has been found to inhibit the growth of certain bacteria, making it a potential candidate for antibacterial agents.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) in lab experiments is its relatively simple synthesis method. Additionally, 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) has been found to exhibit various biological activities, making it a useful tool in pharmacological research. However, one limitation of using 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone).

Future Directions

There are several future directions for research on 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone). One area of interest is its potential as a cancer treatment. Further studies are needed to determine the mechanism of action of 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) and its potential efficacy as an anticancer agent. Additionally, 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) could be used as a chelating agent for metal ions in environmental remediation. Finally, the synthesis of 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) could be modified to produce derivatives with improved biological activity and reduced toxicity.
Conclusion
In conclusion, 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) is a chemical compound with various applications in scientific research. Its synthesis method is relatively simple, and it has been found to exhibit various biological activities. Further research is needed to determine its potential as a cancer treatment and environmental remediation agent.

Scientific Research Applications

5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) has been found to have various applications in scientific research. It has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) can also act as a chelating agent for metal ions, making it useful in analytical chemistry. Additionally, 5-chloro-2-hydroxybenzaldehyde 1,2-ethanediyl(methylhydrazone) has been found to exhibit antitumor activity, making it a potential candidate for cancer treatment.

properties

IUPAC Name

4-chloro-2-[(E)-[2-[[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-methylamino]ethyl-methylhydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O2/c1-23(21-11-13-9-15(19)3-5-17(13)25)7-8-24(2)22-12-14-10-16(20)4-6-18(14)26/h3-6,9-12,25-26H,7-8H2,1-2H3/b21-11+,22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIZKVFEQNDYQA-XHQRYOPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)N=CC1=C(C=CC(=C1)Cl)O)N=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/N=C/C1=C(C=CC(=C1)Cl)O)CCN(/N=C/C2=C(C=CC(=C2)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-hydroxybenzaldehyde {2-[(2E)-2-(5-chloro-2-hydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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